molecular formula C5H13ClN2 B11922509 (S)-1-Cyclopropylethane-1,2-diamine hydrochloride CAS No. 1810074-66-8

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride

Cat. No.: B11922509
CAS No.: 1810074-66-8
M. Wt: 136.62 g/mol
InChI Key: JZQDIJISYSMTRB-NUBCRITNSA-N
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Description

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethane backbone with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride typically involves the following steps:

    Amine Introduction: The ethane backbone is then functionalized with amine groups through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cyclopropylethane-1,2-diamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-Cyclopropylethane-1,2-diamine: The free base form without the hydrochloride salt.

    Cyclopropylamine: A simpler analog with only one amine group.

Uniqueness

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and the presence of both cyclopropyl and diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

CAS No.

1810074-66-8

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

(1S)-1-cyclopropylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1

InChI Key

JZQDIJISYSMTRB-NUBCRITNSA-N

Isomeric SMILES

C1CC1[C@@H](CN)N.Cl

Canonical SMILES

C1CC1C(CN)N.Cl

Origin of Product

United States

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